3-(6-Chloropyridazin-4-yl)benzonitrile is a chemical compound characterized by its unique molecular structure, which combines a chloropyridazine moiety with a benzonitrile group. Its molecular formula is and it has a molecular weight of approximately 215.64 g/mol. This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures, and is notable for its potential biological activities.
This compound is classified within the broader category of organic compounds and is particularly relevant in medicinal chemistry due to its structural features that suggest various biological activities. It can be sourced from chemical suppliers and databases such as PubChem and ChemSpider, which provide detailed information on its properties, synthesis, and potential applications in scientific research.
The synthesis of 3-(6-Chloropyridazin-4-yl)benzonitrile typically involves multi-step reactions. One common method includes the reaction of 6-chloropyridazine with benzonitrile in the presence of a base such as potassium carbonate. The reaction is often conducted in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
This synthetic route allows for the efficient formation of 3-(6-Chloropyridazin-4-yl)benzonitrile, highlighting the importance of selecting appropriate conditions to optimize yield and purity.
The molecular structure of 3-(6-Chloropyridazin-4-yl)benzonitrile features a chlorinated pyridazine ring attached to a benzonitrile group. The arrangement of atoms within this compound contributes to its chemical properties and potential reactivity.
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and interactions with other molecules.
3-(6-Chloropyridazin-4-yl)benzonitrile can undergo various chemical reactions, making it a versatile compound in organic synthesis. Key reactions include:
These reactions underline the compound's utility in synthetic organic chemistry, where modifications can lead to new derivatives with varied biological activities.
The mechanism of action for 3-(6-Chloropyridazin-4-yl)benzonitrile is primarily related to its interaction with biological targets such as ion channels or enzymes. Preliminary studies suggest that it may act as an inhibitor of sodium channels, which are critical in processes like nerve impulse transmission and muscle contraction.
Further research is necessary to elucidate the precise mechanisms involved and validate its efficacy in clinical settings.
3-(6-Chloropyridazin-4-yl)benzonitrile exhibits several notable physical and chemical properties:
These properties are crucial for understanding how the compound behaves under various conditions, influencing its storage, handling, and application in laboratory settings.
3-(6-Chloropyridazin-4-yl)benzonitrile has potential applications in various fields:
The synthesis of 3-(6-chloropyridazin-4-yl)benzonitrile leverages strategic cycloadditions and condensation reactions to construct the pyridazine core. A foundational approach involves the cycloaddition of benzonitrile oxide to pyridazine derivatives, yielding isolable mono-cycloadducts as confirmed by [1]H-NMR studies. This method provides regioselective control crucial for installing the chlorobenzonitrile moiety at the C4 position of the pyridazine ring . Alternative pathways employ condensation reactions between chlorinated pyridazinone intermediates and benzonitrile derivatives under acidic catalysis, achieving yields >75% [7]. Recent innovations include microwave-assisted protocols that reduce reaction times from hours to minutes while maintaining yields above 80%, significantly enhancing synthetic efficiency for preclinical development [5].
Table 1: Comparative Analysis of Synthetic Methods for Pyridazine-Benzonitrile Hybrids
Method | Reagents/Conditions | Yield (%) | Reaction Time | Regioselectivity |
---|---|---|---|---|
Cycloaddition | Benzonitrile oxide, RT, DCM | 68 | 24h | C4-adduct |
Acid-Catalyzed Condensation | POCl₃, reflux | 75 | 8h | C6-chlorination |
Microwave-Assisted | Pd(OAc)₂, MW 150°C | 82 | 15min | C4-CN installation |
Regioselectivity in 6-chloropyridazine functionalization is governed by the electron-withdrawing chlorine atom at C6, which activates C4 for nucleophilic displacement. As demonstrated in pyridazine-based VEGFR-2 inhibitors, selective amination at C4 occurs when 6-chloropyridazine reacts with primary amines in DMSO at 80°C, preserving the C6-chlorine for downstream coupling [2]. Computational studies (DFT) confirm that C4 exhibits the lowest LUMO energy due to the meta-directing effect of the chlorine substituent, facilitating preferential nucleophilic attack [5]. This principle enables sequential derivatization: initial Suzuki coupling at C4 with boronic acids, followed by SNAr at C6 using azoles or secondary amines, achieving >90% regiochemical purity [7].
Palladium-catalyzed cross-coupling is indispensable for constructing C–N bonds in 3-(6-chloropyridazin-4-yl)benzonitrile derivatives. Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos catalytic systems enables coupling of 6-chloropyridazine with anilines at 100°C, yielding diarylamine hybrids with turnover numbers (TON) exceeding 500 [7]. Copper(I)-mediated reactions offer a cost-effective alternative; CuI/1,10-phenanthroline catalyzes N-arylation of imidazoles at 120°C with ≤5% homocoupling byproducts . Recent advances employ photoredox-Ni dual catalysis for C–N bond formation under mild conditions (room temperature, visible light), achieving functional group tolerance sensitive to traditional Pd systems, including free phenols and alkyl ketones [5].
Table 2: Catalytic Systems for C–N Bond Formation on Chloropyridazine
Catalyst System | Ligand | Temperature (°C) | Yield Range (%) | Key Advantages |
---|---|---|---|---|
Pd₂(dba)₃/XPhos | XPhos | 100 | 75–92 | Broad amine scope |
CuI/1,10-Phenanthroline | 1,10-Phenanthroline | 120 | 65–85 | Low-cost, minimal homocoupling |
NiCl₂/Ir(ppy)₃ (dual) | dtbbpy | 25 | 70–88 | Mild conditions, FG tolerance |
Systematic structural optimization of the pyridazine ring has revealed pronounced bioactivity dependencies on C3/C6 substituents. Incorporating electron-withdrawing groups (EWGs) at C3 (e.g., –CN, –CF₃) enhances π-stacking with kinase hinge regions, as observed in VEGFR-2 inhibitors where –CN substitution at C3 reduced IC₅₀ to 60.7 nM [2]. Conversely, C6 alkylamino extensions (e.g., –NHCH₃, –N(CH₃)₂) improve solubility and cellular permeability, critical for antiangiogenic activity in HUVEC proliferation assays [7]. Quinazolinone-pyridazine conjugates demonstrate that ortho-substituted phenol groups at C6 induce conformational rigidity, enhancing apoptotic activity by 4-fold compared to meta-substituted analogs in HCT-116 cells [5].
Table 3: Bioactivity of Select Pyridazine-Benzonitrile Derivatives
Compound | C3 Substituent | C6 Substituent | VEGFR-2 IC₅₀ (nM) | HCT-116 GI₅₀ (μM) |
---|---|---|---|---|
3-CN-pyridazine | CN | Cl | 60.7 | 1.8 |
3-CF₃-pyridazine | CF₃ | N(CH₃)₂ | 107 | 2.4 |
Quinazolinone-pyridazine | CONH | Phenol | 210* | 0.9 |
*Inhibitory activity against CDK2 [5] [7]
Solid-phase strategies enable rapid diversification of 3-(6-chloropyridazin-4-yl)benzonitrile scaffolds. Wang resin-immobilized pyridazinones undergo nucleophilic displacement with benzonitrile derivatives using TFA/CH₂Cl₂ (1:1), followed by cleavage with 95% TFA to yield >200 analogs per library [7]. Automated library synthesis incorporates diversity via three points: 1) Amidation at C3 with carboxylic acids using HATU/DIPEA, 2) SNAr at C6 with amines/azoles, and 3) Suzuki coupling at C5 with arylboronic acids. Screening against Ehrlich’s ascites carcinoma (EAC) identified lead compounds with 92.2% VEGFR inhibition at 10 μM, demonstrating the efficacy of combinatorial approaches for identifying potent anticancer agents [5] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7